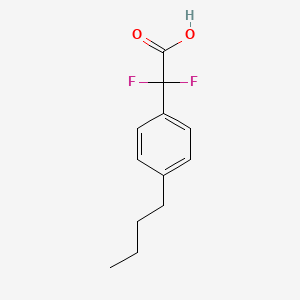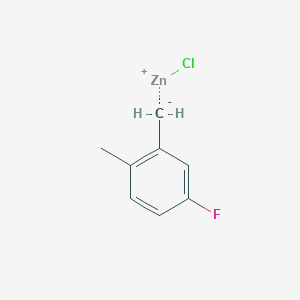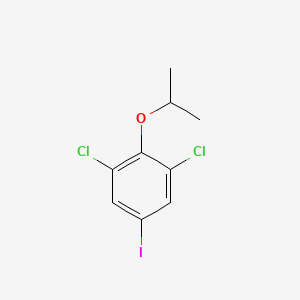
3-Fluoro-3-methyl-azetidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-methyl-azetidine;hydrobromide is a chemical compound with the molecular formula C4H9BrFN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring, along with a hydrobromide salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methyl-azetidine;hydrobromide typically involves the fluorination of 3-methyl-azetidine. One common method includes the reaction of 3-methyl-azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 3-fluoro-3-methyl-azetidine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-3-methyl-azetidine;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-methyl-azetidine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-methyl-azetidine;hydrobromide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride: This compound has an additional fluorine atom and a hydrochloride salt instead of hydrobromide.
3-Methyl-azetidine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness: 3-Fluoro-3-methyl-azetidine;hydrobromide is unique due to the presence of both a fluorine atom and a methyl group on the azetidine ring, along with the hydrobromide salt. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C4H9BrFN |
|---|---|
Molekulargewicht |
170.02 g/mol |
IUPAC-Name |
3-fluoro-3-methylazetidine;hydrobromide |
InChI |
InChI=1S/C4H8FN.BrH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H |
InChI-Schlüssel |
XZBNSVSOURJQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)

![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)

![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)



![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)



